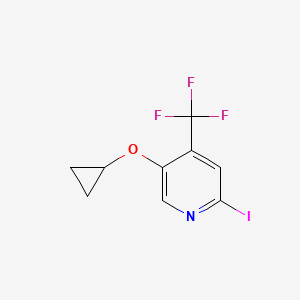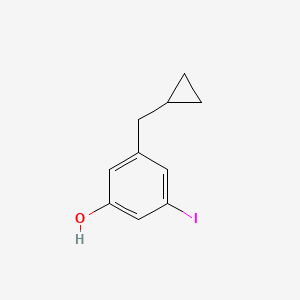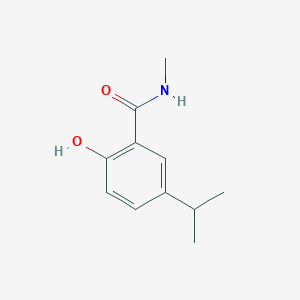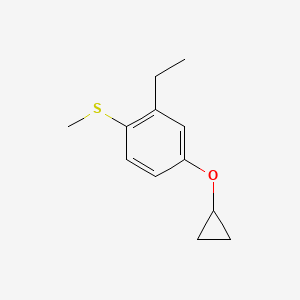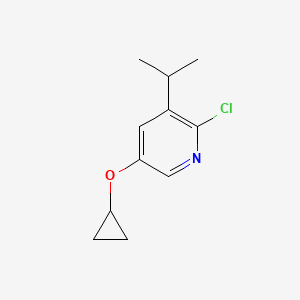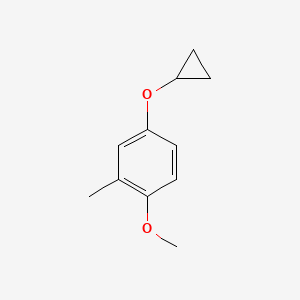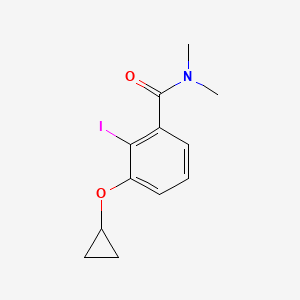
3-Cyclopropoxy-2-iodo-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-iodo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C12H14INO It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyclopropoxy-2-iodoaniline and N,N-dimethylbenzamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperatures to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and efficiency. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and ensure consistent product quality.
Automation and Monitoring: Advanced automation and monitoring systems are employed to maintain precise control over the reaction conditions and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: The product will have the iodine atom replaced by the nucleophile.
Oxidation Reactions: The product may have additional oxygen-containing functional groups.
Coupling Reactions: The product will be a more complex molecule formed by the coupling of two different reactants.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-iodo-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: It can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Alter Cellular Pathways: The compound may influence cellular pathways, affecting processes such as signal transduction, gene expression, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-2-iodoaniline: This compound shares a similar structure but lacks the dimethylbenzamide moiety.
N,N-Dimethyl-2-iodobenzamide: This compound has a similar benzamide structure but does not contain the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-2-iodo-N,N-dimethylbenzamide is unique due to the combination of its cyclopropoxy, iodine, and dimethylbenzamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C12H14INO2 |
|---|---|
Molekulargewicht |
331.15 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-iodo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14INO2/c1-14(2)12(15)9-4-3-5-10(11(9)13)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
UDHDLOZYWONDJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





